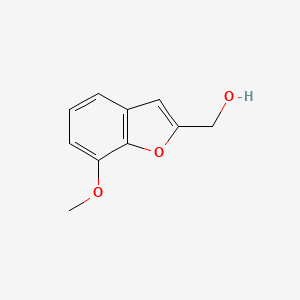

(7-Methoxy-1-benzofuran-2-yl)methanol

CAS No.: 75566-54-0

Cat. No.: VC2509818

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75566-54-0 |

|---|---|

| Molecular Formula | C10H10O3 |

| Molecular Weight | 178.18 g/mol |

| IUPAC Name | (7-methoxy-1-benzofuran-2-yl)methanol |

| Standard InChI | InChI=1S/C10H10O3/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-5,11H,6H2,1H3 |

| Standard InChI Key | VXDZMYNEZZENIT-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=C1OC(=C2)CO |

| Canonical SMILES | COC1=CC=CC2=C1OC(=C2)CO |

Introduction

Basic Chemical Properties and Identification

(7-Methoxy-1-benzofuran-2-yl)methanol is a benzofuran derivative characterized by a methoxy group at position 7 and a hydroxymethyl group at position 2 of the benzofuran scaffold. The compound is identified by several key parameters that define its chemical identity and properties.

Physical and Chemical Identification

The compound possesses specific identifiers and basic properties as shown in Table 1:

| Parameter | Value |

|---|---|

| CAS Number | 75566-54-0 |

| IUPAC Name | (7-methoxy-1-benzofuran-2-yl)methanol |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| Appearance | Crystalline solid |

The compound is also known by several synonyms including 7-Methoxy-2-benzofuranmethanol, 2-Benzofuranmethanol, 7-methoxy-, and 2-(Hydroxymethyl)-7-methoxybenzofuran .

Chemical Identifiers

For computational and database purposes, the compound is characterized by several standardized identifiers:

| Identifier Type | Value |

|---|---|

| SMILES | COC1=CC=CC2=C1OC(=C2)CO |

| Standard InChI | InChI=1S/C10H10O3/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-5,11H,6H2,1H3 |

| Standard InChIKey | VXDZMYNEZZENIT-UHFFFAOYSA-N |

These identifiers are crucial for precise chemical database searching and computational chemistry applications .

Structural Characteristics

Core Structure

The compound consists of a benzofuran core with two functional groups. The benzofuran scaffold comprises a benzene ring fused to a furan ring, creating a bicyclic heteroaromatic system with an oxygen atom at position 1. This heterocyclic structure contributes to the compound's chemical reactivity and potential biological activities.

Functional Groups

Two key functional groups characterize this molecule:

-

A methoxy group (-OCH₃) at position 7 of the benzene portion of the benzofuran

-

A hydroxymethyl group (-CH₂OH) at position 2 of the furan ring

The hydroxymethyl group serves as a reactive site for further chemical modifications, while the methoxy group can participate in hydrogen bonding and influence the electronic properties of the aromatic system .

Synthesis Methods

Palladium-Catalyzed Cycloisomerization

According to research by Gabriele et al., a novel two-step synthesis has been developed that can be adapted to produce 2-hydroxymethylbenzofurans including potentially our target compound:

-

Palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols under basic conditions to form 2-methylene-2,3-dihydrobenzofuran-3-ols

-

Acid-catalyzed isomerization to yield 2-hydroxymethylbenzofurans

This procedure was carried out at mild temperatures (40°C) in methanol as the solvent with high yields (65-90%) .

Chemical Reactions and Derivatives

Esterification Reactions

The hydroxymethyl group in (7-Methoxy-1-benzofuran-2-yl)methanol can undergo esterification to produce various esters. For instance, the compound can react with acetic anhydride to form the corresponding acetate derivative .

Pyrazole Derivative Formation

The hydroxymethyl group can also be oxidized to an aldehyde or carboxylic acid, which can then be used to synthesize various heterocyclic compounds such as pyrazoles. For instance, 7-methoxy-benzofuran-2-carboxylic acid hydrazide (which can be derived from our compound) can react with acetylacetone or benzoylacetone to form pyrazole derivatives .

Applications in Research and Development

Pharmaceutical Intermediates

(7-Methoxy-1-benzofuran-2-yl)methanol serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural features make it valuable for creating more complex molecules with potential biological activities.

Building Block for Drug Development

The compound has been utilized in the synthesis of compounds with potential pharmaceutical applications:

-

As precursors for Phosphodiesterase type 4 (PDE4) inhibitors, which have applications in treating inflammatory and allergic disorders including asthma, chronic bronchitis, and atopic dermatitis .

-

In the development of diarylmethanes containing benzofuran moieties through palladium-catalyzed reactions, which have shown promise in pharmaceutical research .

| Hazard Type | Classification |

|---|---|

| Skin | Irritation (Category 2) |

| Eye | Irritation (Category 2A) |

| Target Organ | Specific target organ toxicity - single exposure (Category 3), Respiratory system |

These classifications indicate the compound can cause skin and eye irritation and may irritate the respiratory system .

Related Compounds and Derivatives

Halogenated Derivatives

Several halogenated derivatives of (7-Methoxy-1-benzofuran-2-yl)methanol have been synthesized and studied:

| Compound | CAS Number | Molecular Weight |

|---|---|---|

| (4-chlorophenyl)-(7-methoxy-1-benzofuran-2-yl)methanol | 82158-37-0 | 288.72 g/mol |

| (2,4-dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol | 477858-44-9 | 323.17 g/mol |

| (2-chlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol | 477858-47-2 | 288.73 g/mol |

These derivatives have been investigated for potential biological activities and pharmaceutical applications .

Extended Heterocyclic Systems

More complex molecules incorporating the benzofuran structure have been developed, such as 4-(7-Methoxy-1-benzofuran-2-yl)-6-methylchromen-2-one (CAS: 583053-44-5), which combines the benzofuran moiety with a coumarin structure .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume